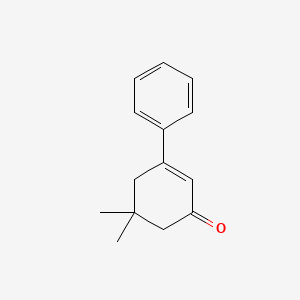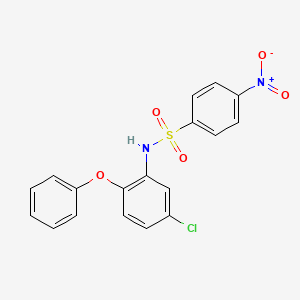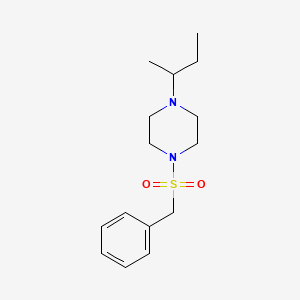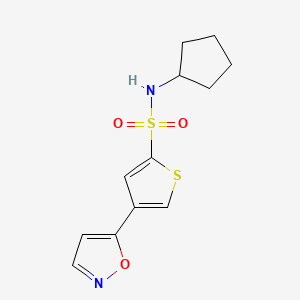
5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one: is an organic compound with the molecular formula C₁₄H₁₆O and a molecular weight of 200.2762 g/mol . This compound is characterized by a cyclohexenone ring substituted with phenyl and dimethyl groups, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one can be achieved through various methods. One common approach involves the Knoevenagel-Michael cascade reaction . This method uses a 1,3-dicarbonyl compound and aldehydes in the presence of a catalytic agent such as 2-aminopyrazine . The reaction proceeds through the formation of an intermediate, which undergoes deprotonation and subsequent condensation to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of cyclohexene . This process uses oxidizing agents such as hydrogen peroxide and vanadium catalysts to achieve high yields .
化学反応の分析
Types of Reactions: 5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry: 5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the formation of complex molecular structures through multi-component reactions .
Biology and Medicine: Its derivatives have been studied for their antioxidant properties .
Industry: In the industrial sector, this compound is used in the production of fragrances and pharmaceuticals. Its versatility as a building block makes it a valuable component in various manufacturing processes .
作用機序
The mechanism of action of 5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one involves its ability to participate in nucleophilic conjugate addition reactions. The compound’s enone structure allows it to react with nucleophiles, such as enolates or silyl enol ethers, through Michael addition . This reactivity is crucial for its role in organic synthesis, enabling the formation of diverse molecular frameworks.
類似化合物との比較
Cyclohexenone: A simpler enone with similar reactivity but lacking the phenyl and dimethyl substitutions.
Isophorone: Another cyclohexenone derivative with different substituents, used in similar industrial applications.
3-Phenyl-2-cyclohexen-1-one: Similar structure but without the dimethyl groups, affecting its reactivity and applications.
Uniqueness: 5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one is unique due to its specific substitution pattern, which enhances its stability and reactivity in various chemical reactions. The presence of both phenyl and dimethyl groups provides a balance of electronic and steric effects, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
36047-17-3 |
|---|---|
分子式 |
C14H16O |
分子量 |
200.28 g/mol |
IUPAC名 |
5,5-dimethyl-3-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16O/c1-14(2)9-12(8-13(15)10-14)11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3 |
InChIキー |
GYKMJRAFILCDKJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=CC(=O)C1)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B15154373.png)
![Ethyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154394.png)
![N-{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methylpropan-2-amine](/img/structure/B15154401.png)
![Tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]carbamate](/img/structure/B15154405.png)
![2-fluoro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B15154417.png)

amino}benzamide](/img/structure/B15154435.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromophenyl)carbonyl]amino}benzoate](/img/structure/B15154440.png)

![Methyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154454.png)
![1-(4-Chlorophenyl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B15154458.png)
![1-Benzyl-3-[(1-phenylcyclopentyl)methyl]thiourea](/img/structure/B15154464.png)

